molecular formula C24H36N2O5 B563157 Enalapril-d5 tert-Butyl Ester CAS No. 1356837-84-7

Enalapril-d5 tert-Butyl Ester

Cat. No.: B563157
CAS No.: 1356837-84-7
M. Wt: 437.592
InChI Key: COROOYFPXSPNBH-IQEAFPNVSA-N
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Description

Enalapril-d5 tert-Butyl Ester is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Enalapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The molecular formula of this compound is C24H31D5N2O5, and it has a molecular weight of 437.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril-d5 tert-Butyl Ester involves multiple steps, starting with the preparation of the deuterated phenyl ring. The key steps include:

    Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.

    Formation of Deuterated Phenylacetic Acid: Deuterated benzene is converted to deuterated phenylacetic acid through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.

    Synthesis of Enalapril-d5: Deuterated phenylacetic acid is then used to synthesize Enalapril-d5 through a series of steps involving esterification, amidation, and cyclization.

    Esterification to Form this compound: Finally, Enalapril-d5 is esterified with tert-butyl alcohol to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Enalapril-d5 tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enalapril-d5 tert-Butyl Ester is widely used in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and behavior of Enalapril and its derivatives.

    Biology: Employed in metabolic studies to trace the biotransformation of Enalapril in biological systems.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Enalapril.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Enalapril

Mechanism of Action

Enalapril-d5 tert-Butyl Ester, like Enalapril, is a prodrug that is converted to its active form, Enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

    Enalapril: The parent compound, used widely as an antihypertensive agent.

    Enalaprilat: The active metabolite of Enalapril.

    Lisinopril: Another ACE inhibitor with a similar mechanism of action.

    Ramipril: An ACE inhibitor with a longer duration of action

Uniqueness

Enalapril-d5 tert-Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .

Properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROOYFPXSPNBH-IQEAFPNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661943
Record name tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356837-84-7
Record name tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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